molecular formula C12H14O2 B589401 1-(1-Benzofuran-2-yl)butan-1-ol CAS No. 1342520-64-2

1-(1-Benzofuran-2-yl)butan-1-ol

Cat. No. B589401
M. Wt: 190.242
InChI Key: NTQFSQTYZAKMAM-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-2-yl)butan-1-ol” is a chemical compound with the molecular formula C12H14O2 . It is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzofuran-2-yl)butan-1-ol” consists of a benzofuran ring attached to a butan-1-ol group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Organic Synthesis and Catalysis

Studies have demonstrated the utilization of benzofuran derivatives in the synthesis of complex organic compounds. For instance, photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of benzofuran derivatives have shown high regio- and diastereoselectivity, providing access to spirooxetane products. These reactions underscore the versatility of benzofuran derivatives in constructing cyclic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2002).

Biotransformation and Green Chemistry

Benzofuran derivatives have been employed in biotransformation processes utilizing microorganisms, demonstrating the synthesis of secondary alcohols with excellent enantiomeric purity. This approach highlights the potential of benzofuran derivatives in eco-friendly and sustainable chemical synthesis, offering alternatives to traditional organocatalysis (Kołodziejska et al., 2019).

Photochromism and Material Science

Research on benzofuran-containing diarylethene derivatives has explored their photochromic performance, revealing their potential in developing light-responsive materials. Such compounds exhibit photochromic reactivity even in solid states, suggesting applications in optical storage, photoswitching devices, and smart materials (Yamaguchi & Irie, 2005).

Antifungal and Anticancer Activity

Compounds derived from benzofuran have shown significant biological activities. For instance, neolignans from the traditional Chinese medicine Daphniphyllum macropodum exhibited antiproliferative activity against lung cancer cell lines, suggesting the potential of benzofuran derivatives in developing new anticancer agents (Ma et al., 2017).

Synthesis of Natural Products

Benzofuran derivatives have facilitated the synthesis of natural products, demonstrating their role in constructing complex molecular architectures found in nature. This includes the synthesis of calebertin and related compounds from the genus Calea, showcasing the utility of benzofuran derivatives in natural product synthesis (Cruz & Tamariz, 2005).

Future Directions

Benzofuran and its derivatives, including “1-(1-Benzofuran-2-yl)butan-1-ol”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, especially in the search for efficient antimicrobial candidates . Future research will likely continue to explore the therapeutic potential of these compounds .

properties

IUPAC Name

1-(1-benzofuran-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQFSQTYZAKMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720543
Record name 1-(1-Benzofuran-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)butan-1-ol

CAS RN

1342520-64-2
Record name 1-(1-Benzofuran-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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